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CAS No.: 211364-78-2

Cat. No.: B549395

Get Quote

Introduction
The R18 peptide, a poly-arginine peptide (H-RRRRRRRRRRRRRRRRRR-OH), and its D-

enantiomer R18D, are cationic arginine-rich peptides (CARPs) recognized for their

neuroprotective properties in various models of neurological injury.[1][2][3] CARPs are cell-

penetrating peptides that can traverse cell membranes, a characteristic that underlies their

therapeutic potential.[1] However, the high positive charge of these peptides can also lead to

destabilization of the cell membrane, potentially causing cell lysis and death at higher

concentrations.[4] Therefore, assessing the cytotoxicity of R18 is a critical step in determining

its therapeutic window.

The lactate dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by

measuring the release of LDH from cells with compromised membrane integrity.[4][5] LDH is a

stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or

membrane damage, which can be indicative of late apoptosis or necrosis.[4] This application

note provides a detailed protocol for assessing the cytotoxicity of the R18 peptide using the

LDH assay.
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Principle of the LDH Assay
The LDH assay is a colorimetric method based on an enzymatic reaction. Released LDH in the

culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the

reduction of NAD+ to NADH. The newly formed NADH then reduces a tetrazolium salt (like

INT) into a colored formazan product. The amount of this formazan, which can be quantified by

measuring its absorbance, is directly proportional to the amount of LDH released and,

consequently, to the number of lysed cells.

Experimental Protocols
This section provides a detailed methodology for performing the LDH cytotoxicity assay with

the R18 peptide, based on established protocols and findings from studies on R18 and other

arginine-rich peptides.[1][6]

Materials
R18 peptide (synthesized to ≥98% purity)

Target cells (e.g., primary cortical neurons, HEK293 cells, or other cell lines of interest)

Complete cell culture medium

96-well flat-bottom sterile culture plates

LDH cytotoxicity assay kit (e.g., from Promega, Sigma-Aldrich, or Cayman Chemical)

Lysis buffer (often 10% Triton X-100, usually provided in the kit)

Sterile, nuclease-free water for peptide reconstitution

Multi-channel pipette

Microplate reader capable of measuring absorbance at 490 nm

Cell Seeding
Harvest and count the target cells.
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Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of

complete culture medium.

Incubate the plate in a humidified 37°C incubator with 5% CO₂ overnight to allow for cell

attachment.

Assay Procedure
Peptide Preparation: Prepare a stock solution of the R18 peptide in sterile water. Further

dilute the stock solution in a complete culture medium to achieve the desired final

concentrations for treatment. It is recommended to prepare a 2X concentrated solution of

each peptide concentration.

Experimental Controls Setup: On the 96-well plate, designate wells for the following controls

(in triplicate):

Untreated Control (Spontaneous LDH Release): Cells treated with vehicle (culture

medium) only. This measures the baseline level of LDH release.

Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 10% Triton X-100).

This represents 100% cytotoxicity.

Vehicle Control: Cells treated with the same solvent used to deliver the test compounds.

Culture Medium Background: Wells containing only culture medium to measure

background absorbance.

Cell Treatment:

Carefully remove the existing medium from the wells containing cells.

Add 100 µL of the prepared R18 peptide dilutions and control solutions to the appropriate

wells.

For the maximum release control, add 100 µL of culture medium containing the lysis

solution.
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Incubation: Incubate the plate at 37°C for the desired exposure time. Studies have assessed

R18 cytotoxicity at time points such as 24 or 48 hours.[1][2][7]

Supernatant Collection:

After incubation, centrifuge the plate at 400 x g for 5 minutes. This step is optional but

recommended to pellet any detached cells.

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

LDH Reaction:

Prepare the LDH reaction mixture according to the manufacturer's protocol.

Add 50 µL of the LDH reaction mixture to each well of the new plate containing the

supernatant.

Incubate the plate at room temperature for up to 30 minutes, protected from light.

Absorbance Measurement:

Add 50 µL of the stop solution (if provided in the kit) to each well.

Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of

650 nm can be used for background correction.

Data Analysis
Subtract Background: Subtract the average absorbance value of the culture medium

background from all other absorbance values.

Calculate Percent Cytotoxicity: Use the following formula to determine the percentage of

cytotoxicity for each R18 peptide concentration:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum

LDH Release - Spontaneous LDH Release)] x 100

Data Presentation
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The following table summarizes representative data on the cytotoxicity of R18D, the D-

enantiomer of R18, on cortical neurons after a 48-hour incubation, as determined by an LDH

release assay.[1]

R18D
Concentration
(µM)

Mean
Absorbance
(490 nm)

Standard Error
of the Mean
(SEM)

Percent
Cytotoxicity
(Calculated)

Significance
vs. Control

0 (Control) 0.20 0.01 0% -

0.016 0.21 0.01 ~2% Not Significant

0.031 0.22 0.01 ~4% Not Significant

0.061 0.21 0.01 ~2% Not Significant

0.125 0.23 0.01 ~6% Not Significant

0.25 0.24 0.01 ~8% Not Significant

0.5 0.28 0.02 ~16% Not Significant

1.0 0.35 0.03 ~30% p < 0.05

2.0 0.50 0.04 ~60% p < 0.0001

4.0 0.70 0.05 ~100% p < 0.0001

Maximum

Release (Lysis)
0.70 0.05 100% -

Note: The "Percent Cytotoxicity (Calculated)" column is an estimation based on the provided

absorbance values for illustrative purposes.
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Caption: Workflow for LDH Cytotoxicity Assay of R18 Peptide.
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Potential Signaling Pathway for Peptide-Induced
Cytotoxicity
At high concentrations, cationic peptides like R18 can induce cytotoxicity primarily through

membrane disruption, leading to necrosis. However, they can also trigger programmed cell

death pathways like apoptosis. The following diagram illustrates a generalized view of the

intrinsic apoptotic pathway, which can be initiated by cellular stress, including mitochondrial

dysfunction that has been observed in the context of CARPs.[8]
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Caption: Generalized pathways of R18-induced cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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